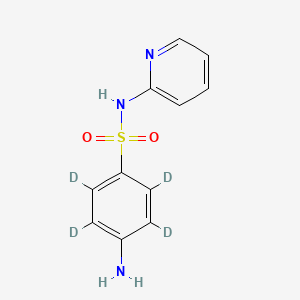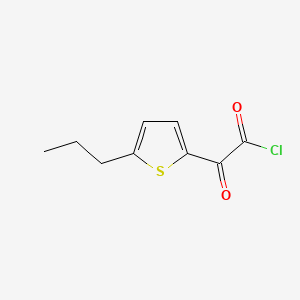
4-Aminophenylphosphat-Mononatriumsalz-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Aminophenyl phosphate monosodium salt hydrate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 4-Aminophenyl phosphate monosodium salt hydrate (4AP) is protein phosphatases . These enzymes play a crucial role in cellular functions as they are responsible for the removal of phosphate groups from proteins, a process known as dephosphorylation .
Mode of Action
4AP acts as a phosphatase inhibitor , blocking the enzymatic activity of protein phosphatases . It inhibits the enzyme’s ability to remove phosphate groups from proteins, disrupting their function . This disruption can lead to various changes in cellular processes, depending on the specific proteins and pathways involved .
Biochemical Pathways
The exact biochemical pathways affected by 4AP can vary depending on the specific protein phosphatases being inhibited. The enzymatic reaction results in the production of phenol , which can be quantified and used to analyze alkaline phosphatase (ALP) concentrations .
Result of Action
The inhibition of protein phosphatases by 4AP disrupts the function of these enzymes, leading to cell death . Additionally, 4AP has been shown to be effective in the treatment of viral infections, such as human immunodeficiency virus (HIV), by inhibiting viral replication .
Biochemische Analyse
Biochemical Properties
4-Aminophenyl phosphate monosodium salt hydrate functions as a substrate for alkaline phosphatase (ALP) in enzymatic reactions . The enzymatic reaction results in the production of phenol, which can be quantified and used to analyze ALP concentrations .
Cellular Effects
The product influences cell function by enabling the quantification of ALP activity, which is a naturally occurring enzyme found in human tissue in the liver, bone, and intestines . A significant spike outside the usual concentrations of ALP could act as a signal for many diseases .
Molecular Mechanism
The molecular mechanism of 4-Aminophenyl phosphate monosodium salt hydrate involves its function as a substrate for ALP in enzymatic reactions . The product is involved in the production of phenol, which is used to determine ALP concentrations .
Temporal Effects in Laboratory Settings
It is known that the product is used for electrochemical analysis .
Metabolic Pathways
4-Aminophenyl phosphate monosodium salt hydrate is involved in the metabolic pathway of ALP, where it functions as a substrate .
Vorbereitungsmethoden
The preparation of 4-Aminophenyl phosphate monosodium salt hydrate involves the phosphorylation of 4-aminophenol. This can be achieved through various synthetic routes, including the reaction of 4-aminophenol with phosphoric acid or its derivatives under controlled conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Aminophenyl phosphate monosodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 4-aminophenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Aminophenyl phosphate monosodium salt hydrate can be compared with other similar compounds such as:
4-Nitrophenyl phosphate disodium salt hexahydrate: Used as a substrate for alkaline phosphatase but has different electrochemical properties.
1-Naphthyl phosphate: Another substrate for phosphatase enzymes with distinct chemical characteristics.
p-Nitrophenyl phosphate disodium salt hexahydrate: Commonly used in similar enzymatic assays but differs in its reactivity and detection methods.
4-Aminophenyl phosphate monosodium salt hydrate is unique due to its specific electrochemical properties and its application in sensitive detection assays .
Eigenschaften
IUPAC Name |
sodium;(4-aminophenyl) hydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO4P.Na.H2O/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJZNVNMMLRLJR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OP(=O)(O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NNaO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849568 |
Source


|
| Record name | Sodium 4-aminophenyl hydrogen phosphate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108084-47-5 |
Source


|
| Record name | Sodium 4-aminophenyl hydrogen phosphate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)






![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B564726.png)


![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)



